Bis[3-(oxolan-2-yl)propyl] hexanedioate
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Overview
Description
Bis[3-(oxolan-2-yl)propyl] hexanedioate is a chemical compound with the molecular formula C20H34O6 and a molecular weight of 370.48 g/mol . It is known for its unique structure, which includes two oxolane (tetrahydrofuran) rings attached to a hexanedioate (adipate) backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .
Scientific Research Applications
Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of hexanedioic acid, commonly used as a plasticizer.
Diethyl adipate: A simpler ester of hexanedioic acid, used in organic synthesis and as a solvent.
Dibutyl adipate: Used in cosmetics and personal care products as an emollient and plasticizer.
Uniqueness
Bis[3-(oxolan-2-yl)propyl] hexanedioate is unique due to the presence of oxolane rings, which impart specific chemical and physical properties. These rings enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5453-20-3 |
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Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
bis[3-(oxolan-2-yl)propyl] hexanedioate |
InChI |
InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2 |
InChI Key |
XTNYFARPUNLMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2 |
Origin of Product |
United States |
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